molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9

4-Chlorobenzoic Acid-d4

Cat. No. B032906
CAS RN: 85577-25-9
M. Wt: 160.59 g/mol
InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N
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Description

4-Chlorobenzoic Acid, a derivative of benzoic acid, is a compound of interest due to its chemical and physical properties. It has a molecular formula of C7H5ClO2.

Synthesis Analysis

4-Chlorobenzoic acid can be synthesized through various chemical reactions. Notably, its derivatives and related compounds have been synthesized through different catalytic and condensation processes. For example, 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol acts as an effective catalyst for the amide condensation of carboxylic acids and amines (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzoic Acid has been extensively studied. For instance, the crystal structure analysis reveals that the molecule is almost planar, with specific dihedral angles between its constituent groups (Gotoh, Katagiri, & Ishida, 2010).

Chemical Reactions and Properties

4-Chlorobenzoic Acid participates in various chemical reactions and has unique properties. It is used as a substrate in different catalytic reactions, as observed in studies on enzymes like 4-Chlorobenzoate:CoA ligase/synthetase (Gulick, Lu, & Dunaway-Mariano, 2004).

Scientific Research Applications

Environmental Monitoring and Degradation

  • Biodegradation Studies

    Research conducted by Samadi et al. (2020) demonstrated the potential of Lysinibacillus macrolides DSM54T for the biodegradation of 4-Chlorobenzoic Acid (4-CBA), emphasizing the environmental relevance of this compound in the context of pollution and soil remediation. The study optimized conditions for the biodegradation process, showing significant removal efficiency of 4-CBA, highlighting its importance in bioremediation efforts for polluted soils (Samadi et al., 2020).

  • Degradation in Water Treatment

    Lesage et al. (2014) investigated the degradation of 4-CBA using plasma dielectric barrier discharge (DBD) in water, exploring the efficiency of different electrode materials and the impact of discharge power and frequency on the treatment process. This study provides insights into advanced oxidation processes for the removal of 4-CBA from water, contributing to the development of more effective water treatment technologies (Lesage et al., 2014).

Chemical Interactions and Molecular Studies

  • Molecular Interactions

    Research on the solvate of 4-Chlorobenzoic acid with N, N-dimethylformamide provided insights into the hydrogen bonding interactions and molecular arrangement, contributing to a deeper understanding of its chemical behavior and potential applications in the design of new molecular assemblies or materials (Xu et al., 2004).

  • Structural Analysis and Docking Studies

    Sayed and Foro (2020) conducted an X-ray structural analysis of p-Chlorobenzoic acid, combined with DFT studies and in silico molecular docking on Tankyrase I enzyme. This work offers valuable information on the compound's potential inhibitory effects on specific enzymes, suggesting applications in drug discovery and the development of new therapeutic agents (Sayed & Foro, 2020).

properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGYUZYPHTUJZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006147
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoic Acid-d4

CAS RN

85577-25-9
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
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0.004 g
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catalyst
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5 g
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
[Compound]
Name
2327f
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[Compound]
Name
aryl bromides
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
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catalyst
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Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
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109.1 kg
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reactant
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[Compound]
Name
aldehyde
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12.36 kg
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aldehyde
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Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
Quantity
400 g
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reactant
Reaction Step One
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40 g
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reactant
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6 g
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catalyst
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2 g
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solvent
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280 g
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reactant
Reaction Step Two
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Name
aldehyde
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